3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid
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Overview
Description
The compound “R-1” is a significant organic molecule with diverse applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “R-1” involves several synthetic routes. One common method is the reaction of ®-propylene oxide with ammonia and ketone in a reaction kettle. This process involves intermediate hydrolysis, concentration, rectification, and purification steps to obtain high-purity ®-1-amino-2-propyl alcohol .
Industrial Production Methods: In industrial settings, the production of “R-1” is optimized to reduce costs and environmental impact. The method described above is suitable for large-scale production due to its simplicity, low cost, and high product purity .
Chemical Reactions Analysis
Types of Reactions: “R-1” undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
“R-1” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical studies to understand metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of “R-1” involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on its structure and the biological context. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
R-2: Another amino alcohol with similar properties but different stereochemistry.
R-3: A related compound with an additional functional group, leading to distinct reactivity.
R-4: A derivative with a modified carbon skeleton, affecting its chemical behavior.
Uniqueness of “R-1”: “R-1” stands out due to its high optical purity and specific reactivity, making it particularly valuable in stereoselective synthesis and applications requiring precise molecular interactions .
Properties
CAS No. |
4348-76-9 |
---|---|
Molecular Formula |
C32H58O13 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
3-[3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxydecanoyloxy]decanoic acid |
InChI |
InChI=1S/C32H58O13/c1-5-7-9-11-13-15-21(17-23(33)34)43-24(35)18-22(16-14-12-10-8-6-2)44-32-30(28(39)26(37)20(4)42-32)45-31-29(40)27(38)25(36)19(3)41-31/h19-22,25-32,36-40H,5-18H2,1-4H3,(H,33,34) |
InChI Key |
FCBUKWWQSZQDDI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)O)O)O |
Isomeric SMILES |
CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O |
Canonical SMILES |
CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)O)O)O |
Synonyms |
2-O-rhamnopyranosyl-rhamnopyranosyl-3-hydroxyldecanoyl-3-hydroxydecanoate 2-RRHDHD rhamnolipid 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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